molecular formula C6H12O2 B3057531 (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol CAS No. 82110-13-2

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol

Cat. No.: B3057531
CAS No.: 82110-13-2
M. Wt: 116.16 g/mol
InChI Key: ZHPKAPJNEIKPGV-WDSKDSINSA-N
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Description

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol , also known as mycoplanecin , is a fascinating compound with potent anti-tuberculosis properties. It belongs to a class of antibiotics that target essential bacterial proteins, making it a promising candidate for tackling multidrug-resistant mycobacterial infections .


Synthesis Analysis

The biosynthesis of mycoplanecin involves a complex pathway. Genome mining using bait genes from the 4-methylproline pathway led to the identification of the mycoplanecin biosynthetic gene cluster. Researchers have successfully isolated and structurally elucidated several mycoplanecins, which contain scarce homo-amino acids and 4-alkylprolines. Notably, mycoplanecin E exhibits remarkable potency against Mycobacterium tuberculosis, outcompeting other antibiotics by approximately 24-fold .


Molecular Structure Analysis

The molecular structure of mycoplanecin features a tetrahydro-2H-pyran ring with a hydroxyl group at the 4-position. The (2S,4S) stereochemistry ensures its unique binding interactions with target proteins. A co-crystal structure of mycoplanecin A bound to the DNA polymerase III sliding clamp (DnaN) provides insights into its mode of action .


Chemical Reactions Analysis

Mycoplanecins exhibit intriguing chemical reactivity due to their nonproteogenic amino acid components. The (2S,4R)-4-methylproline moiety plays a crucial role in binding to DnaN. Understanding the chemical transformations involved in mycoplanecin biosynthesis is essential for further development and optimization .

Scientific Research Applications

Toxicology and Safety Assessment

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol has been evaluated for various toxicological aspects. It's not genotoxic, does not have skin sensitization potential, and exhibits a Margin of Exposure (MOE) greater than 100 for repeated dose, developmental, and reproductive toxicity endpoints (Api et al., 2019).

Synthesis and Applications in Pheromone Production

This compound is utilized in the synthesis of chiral methyl-branched building blocks. These have applications in the preparation of pheromones for various insects like mealworm beetles, rhinoceros beetles, and dung beetles, as well as in the synthesis of other biologically active compounds (Mineeva, 2015).

Reaction Mechanisms and Transformations

The compound undergoes reactions like ozonolysis in the presence of pyridine, forming a mixture of epimeric compounds. These reactions and their probable mechanisms are significant in understanding the chemical transformations of this molecule (Ishmuratov et al., 2014).

Environmental Safety

In terms of environmental safety, this compound is not classified as PBT (Persistent, Bioaccumulative, and Toxic) according to IFRA Environmental Standards. Its risk quotients in Europe and North America are less than 1, indicating lower environmental risks (Api et al., 2019).

Mechanism of Action

Mycoplanecins specifically target DnaN, a critical component of bacterial DNA replication. By binding to DnaN with high affinity, mycoplanecins disrupt DNA synthesis, leading to bacterial cell death. This unique mechanism sets mycoplanecins apart from other antibiotics and makes them promising candidates for combating drug-resistant tuberculosis .

Safety and Hazards

While mycoplanecins show great promise as anti-TB agents, safety evaluations are crucial. Assessments of toxicity, pharmacokinetics, and potential side effects are necessary before clinical use. Additionally, understanding any potential interactions with other drugs is essential .

Future Directions

Researchers should explore mycoplanecins’ efficacy against other bacterial pathogens, optimize their synthesis, and investigate potential drug combinations. Further studies on pharmacodynamics, pharmacokinetics, and formulation development will pave the way for clinical trials and eventual therapeutic applications .

Properties

IUPAC Name

(2S,4S)-2-methyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKAPJNEIKPGV-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438448
Record name (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82110-13-2
Record name (2S,4S)-Tetrahydro-2-methyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82110-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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